2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-
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Overview
Description
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indene ring.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide or zinc.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Diisopropylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dipropylamino)ethanol: Another similar compound with applications in organic synthesis.
Uniqueness
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its indene ring system and functional groups make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
357407-88-6 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2S)-2-(dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-7-20(8-5-2)15-9-13-11-16(18(19)21)17(22-6-3)12-14(13)10-15/h11-12,15H,4-10H2,1-3H3,(H2,19,21)/t15-/m0/s1 |
InChI Key |
VYXPNQWWRFIRQU-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CC2=CC(=C(C=C2C1)OCC)C(=O)N |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OCC)C(=O)N |
Origin of Product |
United States |
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